(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide

Description

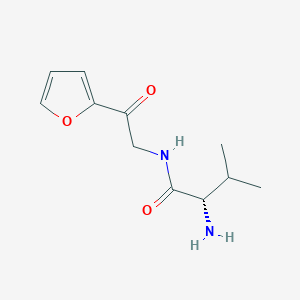

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide is a chiral amide derivative characterized by:

- An (S)-configured α-amino group at the second carbon.

- A 3-methyl-butyramide backbone, providing steric bulk and hydrophobicity.

- A 2-furan-2-yl-2-oxo-ethyl substituent on the amide nitrogen, introducing a heteroaromatic furan ring and a ketone moiety.

Properties

IUPAC Name |

(2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7(2)10(12)11(15)13-6-8(14)9-4-3-5-16-9/h3-5,7,10H,6,12H2,1-2H3,(H,13,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFRCPUJSBZZOF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)C1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)C1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

Attachment of the Butyramide Moiety: The butyramide moiety is attached through amidation reactions, where carboxylic acids or their derivatives react with amines or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halides or sulfonates can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid from oxidation or substituted amides from substitution reactions.

Scientific Research Applications

Chemical Synthesis

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create a wide range of derivatives for further study or application.

Biological Studies

The compound's structure enables it to interact with biological molecules, making it valuable in biochemical research. Its potential applications include:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, providing insights into metabolic pathways and enzyme mechanisms.

- Antifungal Activity : Preliminary research indicates that this compound exhibits antifungal properties, suggesting its potential use in developing antifungal agents.

Pharmaceutical Development

The unique properties of this compound make it a candidate for drug development. Its interactions with various biological targets could lead to the formulation of new therapeutic agents, particularly in treating diseases where enzyme modulation is beneficial.

Material Science

In industrial applications, this compound can be used in the production of polymers and other materials with specific properties. The furan ring enhances the reactivity of the compound, making it suitable for creating advanced materials.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic processes. For instance, studies focusing on its interaction with serine proteases revealed significant inhibition rates, suggesting its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Antifungal Efficacy

A series of experiments were conducted to evaluate the antifungal properties of this compound against various fungal strains. Results indicated that it exhibited moderate antifungal activity, particularly against Candida species, highlighting its potential role in developing new antifungal treatments.

Case Study 3: Biocompatibility Studies

Biocompatibility assessments have been performed to evaluate the safety of this compound for use in biomedical applications. The results showed favorable interactions with human cell lines, indicating that this compound may be suitable for further development in drug delivery systems or as a scaffold for tissue engineering.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkanamide Derivatives

Compounds 5a–5d from Molecules (2013) share a core structure with the target molecule but differ in their alkanamide chains and sulfamoyl-phenyl groups :

| Compound | Alkanamide Chain | Melting Point (°C) | [α]D (CH3OH) | Yield (%) |

|---|---|---|---|---|

| 5a (Butyramide) | C₃H₇CO | 180–182 | +4.5° | 51.0 |

| 5b (Pentanamide) | C₄H₉CO | 174–176 | +5.7° | 45.4 |

| 5c (Hexanamide) | C₅H₁₁CO | 142–143 | +6.4° | 48.3 |

| 5d (Heptanamide) | C₆H₁₃CO | 143–144 | +4.7° | 45.4 |

Key Observations :

- Chain Length vs. Melting Point : Longer alkanamide chains (e.g., hexanamide in 5c ) reduce melting points, likely due to decreased crystallinity and increased flexibility.

- Optical Activity : [α]D values vary slightly, indicating that chain length minimally impacts the chiral environment around the sulfamoyl-phenyl group.

- Synthesis : All derivatives are synthesized via acylation of a common precursor (compound 4 ) with acyl chlorides, yielding 45–51% after chromatography .

Contrast with Target Compound :

The target molecule replaces the sulfamoyl-phenyl group with a 2-furan-2-yl-2-oxo-ethyl substituent, which may enhance solubility in polar solvents due to the furan ring’s oxygen atom and ketone functionality.

Aromatic and Heterocyclic Substitutions

(a) Benzyl and Pyridinyl Derivatives

- (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide (CAS 663616-18-0): Contains a pyridin-3-ylmethyl substituent, enabling hydrogen bonding or π-π stacking in biological targets .

Comparison :

- Fluorine in the benzyl derivative may improve lipophilicity and blood-brain barrier penetration relative to the furan-based analog.

(b) Sulfanyl and Cyclopropyl Derivatives

- (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS 72004-10-5): Combines cyclopropyl and methylsulfanyl-benzyl groups, which could modulate enzyme inhibition through steric and electronic effects .

Comparison :

- The target compound’s furan-oxo-ethyl group lacks such strain but may engage in dipole interactions.

Functional Group Modifications

(a) Nitro and Methoxy Groups

The compound 2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide (Acta Crystallographica Section E, 2011) incorporates nitro and methoxy groups known to influence bioactivity :

- Methoxy groups improve solubility and metabolic resistance.

Comparison :

- The target compound lacks nitro/methoxy groups, relying on the furan ring for electronic effects. This may reduce toxicity risks associated with nitro groups.

(b) Trifluoroethyl Derivatives

A patent (WO 2012/047543) describes 2-Amino-N-(2,2,2-trifluoroethyl)acetamide, where the trifluoroethyl group enhances metabolic stability and lipophilicity .

Comparison :

- The trifluoroethyl group’s strong electron-withdrawing effect contrasts with the furan-oxo-ethyl group’s moderate polarity.

Biological Activity

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide is a synthetic compound with notable biological activities attributed to its unique chemical structure, which includes a furan ring and an amide functional group. This article explores the compound's synthesis, biological mechanisms, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆N₂O₃

- Molecular Weight : 224.26 g/mol

- Functional Groups : Amine, amide, furan

The presence of the furan ring is significant as it enhances the compound's reactivity and biological interactions. The chirality of the molecule, particularly the (S)-enantiomer, is crucial for its pharmacological properties.

Synthesis of this compound

The synthesis typically involves several steps:

- Formation of the Furan Ring : Achieved through cyclization reactions under acidic or basic conditions.

- Amination : Introduction of the amino group using ammonia or amines.

- Amidation : Attachment of the butyramide moiety through reactions with carboxylic acids or their derivatives.

These synthetic routes are optimized for yield and purity, considering environmental sustainability.

Interaction with Biological Targets

This compound exhibits biological activity through its interaction with various molecular targets such as enzymes and receptors. The furan ring and amino group facilitate binding to these targets, modulating their activity and leading to diverse biological effects.

Case Studies and Research Findings

- Enzyme Inhibition :

- Antifungal Activity :

- Biocompatibility Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,5-Bis(furan-2-yl)-1H-imidazole | Structure | Antimicrobial properties |

| Furan-2,5-dicarboxylic acid | Structure | Used in polymer production |

The comparison highlights that while this compound shares structural features with other biologically active compounds, its unique combination of functional groups may confer distinct pharmacological properties.

Q & A

Q. Intermediate Research Focus

- Target identification : Perform high-throughput screening (HTS) against kinase or protease libraries, leveraging structural similarities to known bioactive amides (e.g., benzoxazole derivatives in ) .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity. Include negative controls (e.g., DMSO-only) to rule out solvent interference .

- Functional studies : Pair binding data with cellular assays (e.g., luciferase reporters for receptor activation) to distinguish agonists from antagonists .

How can researchers address stability challenges, such as hydrolysis of the furan-2-yl-2-oxo-ethyl group, under physiological conditions?

Q. Advanced Research Focus

- Degradation kinetics : Conduct accelerated stability studies (pH 1–9, 25–40°C) with LC-MS monitoring. Identify hydrolysis products (e.g., free furan-2-carboxylic acid) .

- Stabilization strategies :

What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and binding modes?

Q. Advanced Research Focus

- ADME prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 metabolism. Validate with experimental Caco-2 permeability assays .

- Docking studies : Employ molecular dynamics (MD) simulations (e.g., AutoDock Vina) to map interactions with targets like the ATP-binding pocket of kinases. Cross-validate with mutagenesis data .

- Metabolite prediction : Apply software like Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites .

How should researchers resolve contradictions in bioactivity data across different experimental models?

Q. Advanced Data Analysis Focus

- Source identification : Compare assay conditions (e.g., cell line variability, serum concentration). For example, discrepancies in IC50 values may arise from differences in protein binding .

- Orthogonal validation : Confirm activity in ex vivo models (e.g., tissue explants) or in vivo zebrafish assays to bridge in vitro-in vivo gaps .

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., batch effects in compound purity) .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Q. Intermediate Research Focus

- Salt formation : Screen counterions (e.g., hydrochloride, trifluoroacetate) to enhance aqueous solubility .

- Co-crystallization : Explore co-formers (e.g., nicotinamide) to improve dissolution rates, as demonstrated for benzopyranone derivatives in .

- Prodrug derivatization : Introduce phosphate or ester groups to increase permeability, followed by enzymatic cleavage in vivo .

How can researchers validate the compound’s mechanism of action when off-target effects are observed?

Q. Advanced Mechanistic Focus

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions .

- CRISPR-Cas9 knockout : Validate target specificity by comparing bioactivity in wild-type vs. gene-edited cell lines .

- Pathway analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map downstream signaling cascades .

What analytical techniques are critical for characterizing degradation products during long-term storage?

Q. Basic Quality Control Focus

- Forced degradation : Expose the compound to heat, light, and humidity, then analyze by LC-HRMS to identify degradation pathways .

- Structural elucidation : Use NMR (1H/13C, COSY) and IR spectroscopy to confirm hydrolyzed or oxidized byproducts .

- Quantification : Develop validated HPLC methods with photodiode array (PDA) detection to monitor impurity levels per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.